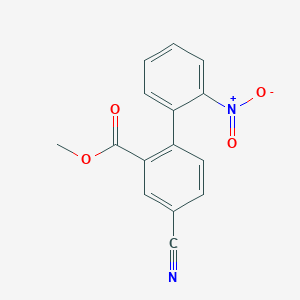
4-Cyano-2'-nitro-biphenyl-2-carboxylic acid methyl ester
Cat. No. B8300206
M. Wt: 282.25 g/mol
InChI Key: OLTJXBKPUGZYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073881B2
Procedure details


A mixture of 2-bromo-5-cyano-benzoic acid methyl ester (which may be prepared as described for Intermediate 2; 17.4 g, 72.6 mmol), 2-nitrophenylboronic acid (available from Aldrich Chemical Company, Inc.; 13.2 g, 79.9 mmol), Pd(dppf)Cl2 (available from Aldrich Chemical Company, Inc.; 7 g, 8.7 mmol) and K2CO3 (29.9 g, 218 mmol) in a mixture of water (26.5 mL) and dioxane (530 mL) was heated at reflux for 3.5 h. The reaction mixture was cooled and evaporated to dryness. The residue was co-evaporated with toluene, and then purified by silica gel chromatography, using 20-33% ethyl acetate/petroleum ether as eluent, to give 4-cyano-2′-nitro-biphenyl-2-carboxylic acid methyl ester (10.4 g, 51%). 1H NMR (300 MHz, CDCl3) δ 8.38 (d, J=1.7 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.88-7.83 (m, 1H), 7.71-7.57 (m, 2H), 7.37 (d, J=7.9 Hz, 1H), 7.30-7.22 (m, 1H), 3.71 (s, 3H).







Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=1Br.[N+:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O)([O-:16])=[O:15].C([O-])([O-])=O.[K+].[K+]>O.O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:1][O:2][C:3]([C:4]1[C:5]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[N+:14]([O-:16])=[O:15])=[CH:6][CH:7]=[C:8]([C:10]#[N:11])[CH:9]=1)=[O:13] |f:2.3.4,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC(=C1)C#N)Br)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC(=C1)C#N)Br)=O
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
29.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3.5 h
|
|
Duration
|
3.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C(=CC=C(C1)C#N)C1=C(C=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.4 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
